molecular formula C14H16ClF3O B1324241 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane CAS No. 890043-21-7

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane

Cat. No.: B1324241
CAS No.: 890043-21-7
M. Wt: 292.72 g/mol
InChI Key: KNVAUEYSCBGRSK-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound requires consideration of multiple conformational arrangements due to the flexible heptane chain and the rigid aromatic ketone moiety. The compound's molecular geometry is significantly influenced by the electron-withdrawing effects of both the trifluoromethyl group and the chloro substituent, which create distinct regions of electron density distribution throughout the crystal lattice. The aromatic ring adopts a planar configuration characteristic of benzene derivatives, while the ketone carbonyl maintains its expected trigonal planar geometry with bond angles approaching 120 degrees.

The heptane chain exhibits considerable conformational flexibility in solution, though crystal packing forces likely stabilize specific conformational arrangements in the solid state. The trifluoromethyl group's high electronegativity creates significant dipole moments that influence intermolecular interactions within the crystal structure. These interactions include potential halogen bonding involving the chlorine atom and dipole-dipole interactions between trifluoromethyl groups of adjacent molecules. The molecular packing arrangement is further influenced by the balance between attractive van der Waals forces and repulsive interactions between electronegative atoms.

Crystal structure determination would reveal important parameters including unit cell dimensions, space group symmetry, and precise atomic coordinates. The molecular conformation in the solid state provides insights into preferred geometries and potential energy minima for the flexible aliphatic chain. Additionally, crystallographic analysis would illuminate the specific orientations of the trifluoromethyl group relative to the aromatic ring plane and the extended conformation of the heptane backbone.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for carbon and hydrogen atoms throughout the molecule, with the aromatic protons appearing in the characteristic downfield region between 7-8 parts per million. The trifluoromethyl group produces distinctive fluorine nuclear magnetic resonance signals with characteristic coupling patterns, while the aliphatic chain protons exhibit typical alkyl chemical shifts with multiplicities reflecting their neighboring environments.

Infrared spectroscopy provides critical information about functional group presence and molecular vibrations within the compound. The carbonyl stretch frequency appears in the characteristic ketone region around 1715 wavenumbers, though the electron-withdrawing trifluoromethyl group may shift this absorption to slightly higher frequencies. The carbon-hydrogen stretching vibrations of the aromatic ring appear in the region between 3100-3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur between 3000-2850 wavenumbers. The carbon-fluorine stretching vibrations of the trifluoromethyl group produce strong absorptions in the fingerprint region, typically between 1320-1000 wavenumbers.

Spectroscopic Parameter Expected Range Characteristic Features
Aromatic C-H stretch 3100-3000 cm⁻¹ Medium intensity
Aliphatic C-H stretch 3000-2850 cm⁻¹ Variable intensity
Carbonyl C=O stretch 1715-1730 cm⁻¹ Strong, sharp
C-F stretch 1320-1000 cm⁻¹ Strong, multiple bands
Aromatic C=C stretch 1600-1450 cm⁻¹ Medium intensity

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 292.72, corresponding to the molecular weight of the intact molecule. Fragmentation patterns provide structural confirmation through characteristic ion formations, including loss of the chlorine atom (mass reduction of 35), trifluoromethyl group fragmentation, and aromatic ketone rearrangements. The isotope pattern reflects the natural abundance of chlorine isotopes, producing characteristic doublet patterns separated by two mass units for chlorine-containing fragments.

Computational Modeling of Electronic Structure

Computational modeling of this compound provides detailed insights into its electronic structure, molecular orbitals, and energetic properties. Density functional theory calculations reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that correlate with chemical reactivity patterns. The trifluoromethyl group acts as a strong electron-withdrawing substituent, significantly affecting the electron density of the aromatic ring and the adjacent carbonyl carbon.

The molecular orbitals demonstrate the delocalization of pi electrons within the aromatic system and the localized nature of the carbonyl pi bond. The highest occupied molecular orbital typically involves electron density concentrated on the aromatic ring and carbonyl oxygen, while the lowest unoccupied molecular orbital shows significant contribution from the aromatic pi system and carbonyl carbon. These orbital characteristics influence the compound's spectroscopic properties and potential chemical transformations.

Computational predictions of physical properties align well with experimental observations, including the predicted boiling point of 357.7 degrees Celsius and density of 1.178 grams per cubic centimeter. These calculations consider intermolecular interactions, molecular volume, and electronic contributions to bulk properties. The electrostatic potential surface reveals regions of positive and negative charge distribution, with the trifluoromethyl group creating a significant electronegative region and the aliphatic chain showing relatively neutral character.

Energy minimization calculations identify preferred conformational arrangements for the flexible heptane chain, revealing potential energy barriers for rotation around carbon-carbon single bonds. The computational modeling also predicts vibrational frequencies that correspond closely with infrared spectroscopic observations, validating both experimental measurements and theoretical calculations. These studies provide fundamental understanding of molecular behavior and guide predictions for chemical reactivity and physical property correlations.

Properties

IUPAC Name

7-chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3O/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)14(16,17)18/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVAUEYSCBGRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642272
Record name 7-Chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890043-21-7
Record name 7-Chloro-1-[4-(trifluoromethyl)phenyl]-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890043-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50642272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Heptanone Backbone

The heptanone chain is commonly synthesized via:

  • Friedel-Crafts Acylation: Using heptanoyl chloride and an aromatic precursor under Lewis acid catalysis (e.g., aluminum chloride) to form the ketone intermediate. This method is well-documented for related compounds such as 7-chloro-1-oxo-1-phenylheptane.

  • Grignard Reaction or Alkylation: Alkylation of appropriate precursors or Grignard reagents can be employed to elongate the carbon chain to seven carbons.

Introduction of the Chloro Group

  • Chlorination: The chloro substituent at the 7-position is introduced via selective chlorination reactions. Common reagents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), which convert hydroxyl or other functional groups into chlorides.

  • Chlorination under Controlled Conditions: Industrial methods often use chlorinating agents under controlled temperature and solvent conditions to avoid over-chlorination or side reactions.

Attachment of the 4-Trifluoromethylphenyl Group

  • Trifluoromethylation Reagents: The 4-trifluoromethylphenyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. These reagents facilitate the substitution of the phenyl ring with the trifluoromethyl group at the para position.

  • Coupling Reactions: The trifluoromethylphenyl moiety is attached to the heptanone backbone via nucleophilic or electrophilic aromatic substitution reactions, often catalyzed by transition metals or under acidic/basic conditions.

Industrial Production Considerations

  • Continuous Flow Chemistry: To optimize yield and purity, industrial synthesis may employ continuous flow reactors, allowing precise control over reaction times, temperatures, and reagent mixing.

  • cGMP Compliance: Production is conducted in current Good Manufacturing Practice (cGMP) facilities to ensure product quality, reproducibility, and safety.

  • Purification: Post-synthesis purification involves chromatographic techniques and crystallization to isolate the target compound with high purity.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Purpose/Outcome Notes
Heptanone Backbone Formation Heptanoyl chloride, AlCl3, 0–20°C, 2.25 h Friedel-Crafts acylation to form ketone High yield (~95%) reported
Chlorination Thionyl chloride (SOCl2) or PCl5, controlled temp Introduction of 7-chloro substituent Avoids over-chlorination
Trifluoromethylphenyl Attachment Trifluoromethyl iodide or sulfonates, catalytic conditions Para-trifluoromethyl substitution on phenyl ring Requires regioselective control
Purification Chromatography, crystallization Isolation of pure compound Ensures cGMP quality standards

Research Findings and Optimization

  • Yield Optimization: Studies indicate that controlling temperature and reagent stoichiometry during Friedel-Crafts acylation and chlorination steps significantly improves yield and selectivity.

  • Reaction Mechanisms: The chlorination step proceeds via nucleophilic substitution, while trifluoromethylation involves radical or electrophilic aromatic substitution mechanisms depending on reagents used.

  • Safety and Environmental Aspects: Use of chlorinating agents and trifluoromethylation reagents requires careful handling due to toxicity and environmental concerns; thus, industrial processes incorporate containment and waste treatment protocols.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Findings:

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The 4-OCF₃ derivative (MW 308.73) exhibits higher polarity due to the oxygen atom, which may improve aqueous solubility but reduce membrane permeability compared to the target compound . Mixed Substituents: The 4-fluoro-3-methylphenyl analog introduces competing electronic effects (electron-withdrawing F and electron-donating CH₃), which could modulate reactivity and metabolic stability .

The 4-OCF₃ derivative is explicitly restricted to research use, while the 4-F/3-CH₃ analog has a documented safety data sheet (SDS) emphasizing rigorous handling protocols .

The 3-CF₃ analog is temporarily out of stock, reflecting supply chain volatility for fluorinated compounds .

Research Implications

  • Drug Design : The para-CF₃ group in the target compound may offer superior metabolic resistance compared to meta-substituted or oxygen-containing analogs, making it a candidate for protease inhibitors or kinase modulators.
  • Material Science : The heptane backbone’s chloro substituent could serve as a reactive site for further functionalization, enabling polymer or catalyst development.

Biological Activity

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is a synthetic organic compound with the molecular formula C14H16ClF3O and a molecular weight of 292.72 g/mol. This compound features a heptane backbone with a ketone functional group and a trifluoromethyl-substituted phenyl ring, which significantly influences its chemical properties and biological activity. The unique structural characteristics of this compound make it a valuable subject for pharmacological research, particularly in understanding its interactions with biological macromolecules.

The presence of the chlorine atom and the trifluoromethyl group enhances the compound's stability and reactivity. The trifluoromethyl group, known for its electron-withdrawing properties, increases the compound's lipophilicity, thereby enhancing membrane permeability and biological activity. This characteristic is crucial for drug design as it can influence the interaction with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound engages in various chemical interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of key biomolecules, leading to changes in cellular processes and physiological responses.

Biological Activity Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities, including inhibition of various enzymes involved in metabolic pathways.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameBiological ActivityTarget EnzymeIC50 (μM)
This compoundModerate inhibitionAChENot yet determined
7-Chloro-1-oxo-1-(3-fluorophenyl)heptaneInhibitorBChE19.2
7-Chloro-1-oxo-1-(3-bromophenyl)heptaneInhibitorCOX-213.2

Case Studies

Recent studies have explored the potential of this compound in various biological contexts:

  • Pharmacological Research : The compound has been investigated for its potential to inhibit cholinesterases, which are critical in neurotransmission. The presence of the trifluoromethyl group has been linked to enhanced enzyme inhibition due to increased binding affinity.
  • Cancer Studies : In vitro studies have evaluated the cytotoxic effects of the compound on cancer cell lines such as MCF-7 (breast cancer). Preliminary results suggest that modifications to the phenyl ring can significantly affect cytotoxicity and selectivity towards cancer cells.
  • Neuropharmacology : The compound's interaction with neurotransmitter systems has been studied, revealing potential effects on GABAergic transmission and implications for neurodegenerative diseases.

Q & A

Basic: What are the recommended synthetic routes for 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves multi-step organic reactions. A plausible route includes:

  • Friedel-Crafts acylation : Reacting 4-trifluoromethylbenzene with a chloro-substituted acyl chloride in anhydrous conditions using Lewis acids (e.g., AlCl₃) to introduce the ketone group .
  • Chain elongation : Employing nucleophilic substitution or Grignard reactions to extend the alkyl chain to seven carbons. For example, using a heptane backbone with a chlorine substituent at the 7-position .
  • Optimization : Reaction temperature (e.g., 150°C for cyclization steps), solvent choice (toluene or 1,4-dioxane for polar intermediates), and base selection (K₂CO₃ or CS₂CO₃ for deprotonation) are critical for yield improvement .
    Key references : .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for ¹³C-F coupling) and the ketone carbonyl (δ ~200 ppm for ¹³C) .
  • HPLC-MS : Reverse-phase chromatography (e.g., Chromolith columns) paired with mass spectrometry validates molecular weight (MW: 328.7 g/mol) and detects impurities at <1% .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and stereochemistry, as demonstrated for similar halogenated ketones .
    Key references : .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurity interference. To address this:

  • Control Experiments : Repeat analyses in deuterated DMSO vs. CDCl₃ to assess solvent polarity impacts on chemical shifts .
  • High-Resolution MS : Differentiate between isobaric impurities (e.g., dechlorinated byproducts) and the target compound .
  • Dynamic NMR : Investigate potential keto-enol tautomerism in the carbonyl group, which may cause splitting of peaks .
    Key references : .

Advanced: What strategies are recommended for studying the compound’s potential biological activity?

Answer:

  • In-Silico Screening : Use molecular docking to predict interactions with targets like kinases or GPCRs, leveraging the trifluoromethyl group’s electron-withdrawing properties .
  • Enzyme Assays : Test inhibitory activity against cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to known inhibitors .
  • Cellular Uptake Studies : Radiolabel the chlorine atom (³⁶Cl) to track permeability in cell membranes using scintillation counting .
    Key references : .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Waste Management : Segregate halogenated waste (chlorine, fluorine) and neutralize acidic byproducts before disposal .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal exposure to the trifluoromethyl group, which may hydrolyze to toxic HF .
  • Emergency Procedures : In case of spills, adsorb with vermiculite and treat with sodium bicarbonate to neutralize reactive intermediates .
    Key references : .

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